L-Seryl-L-threonyl-L-prolyl-L-alanine

Description

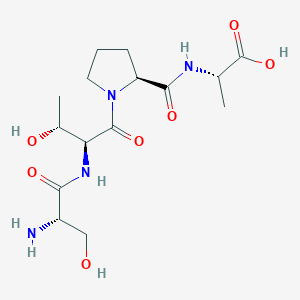

L-Seryl-L-threonyl-L-prolyl-L-alanine is a tetrapeptide with the sequence Ser-Thr-Pro-Ala. Its stereochemistry was determined using L- and D-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) derivatization, which confirmed the absolute configuration as 1R, 2R, 4S, 6S, 7R, 9S, 30S for related intermediates . The compound’s synthesis involves reactions of L-threonine and L-allo-threonine with FDLA derivatives, followed by acid hydrolysis and chromatographic analysis to validate stereochemical purity .

Properties

CAS No. |

727977-74-4 |

|---|---|

Molecular Formula |

C15H26N4O7 |

Molecular Weight |

374.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C15H26N4O7/c1-7(15(25)26)17-13(23)10-4-3-5-19(10)14(24)11(8(2)21)18-12(22)9(16)6-20/h7-11,20-21H,3-6,16H2,1-2H3,(H,17,23)(H,18,22)(H,25,26)/t7-,8+,9-,10-,11-/m0/s1 |

InChI Key |

QFJGECYBRBEYTR-SSRBZLIGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Foundation of SPPS for Tetrapeptide Assembly

The Merrifield method, pioneered in 1963, remains the cornerstone of SPPS. This approach covalently anchors the C-terminal amino acid (L-alanine) to an insoluble resin, enabling stepwise elongation via deprotection, coupling, and washing cycles. For STPA synthesis, the Fmoc (fluorenylmethyloxycarbonyl) protecting group is preferred over Boc (tert-butoxycarbonyl) due to its orthogonality and compatibility with hydroxyl-containing side chains.

Resin Selection and Loading

- Wang resin : Employed for acid-labile Fmoc removal, offering a loading capacity of 0.5–1.2 mmol/g.

- Coupling agents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) ensures >98% coupling efficiency for L-proline.

Stepwise Elongation Protocol

- Deprotection : 20% piperidine in DMF (2 × 5 min).

- Coupling : 4 equiv Fmoc-L-threonine(t-Bu), HBTU, DIPEA (2 hr, RT).

- Wash : DMF, MeOH, DCM (3 cycles each).

- Repeat for L-proline and L-serine.

Key Challenge : Steric hindrance at L-threonyl-L-prolyl junctions necessitates extended coupling times (4–6 hr) to suppress epimerization.

Analytical Validation of SPPS Products

Post-synthesis, the resin-bound peptide is cleaved using TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) to preserve hydroxyl groups. Crude STPA is purified via RP-HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient), yielding >95% purity. Structural confirmation employs:

Solution-Phase Peptide Synthesis

Segment Condensation Strategy

Solution-phase methods are favored for small-scale, cost-sensitive productions. STPA is synthesized via fragment coupling:

- Dipeptide 1 : Z-L-Ser-L-Thr-OBzl (benzyl ester) prepared using DCC (dicyclohexylcarbodiimide)/HOBt.

- Dipeptide 2 : Boc-L-Pro-L-Ala-OBzl synthesized via mixed anhydride (isobutyl chloroformate).

- Coupling : Dipeptides 1 and 2 are joined using EDC/HOAt, followed by hydrogenolysis (H₂/Pd-C) to remove protecting groups.

Data Table 1: Comparative Yields of SPPS vs. Solution-Phase

| Method | Overall Yield | Purity (HPLC) | Time (Days) |

|---|---|---|---|

| SPPS | 78% | 95% | 5 |

| Solution | 45% | 88% | 10 |

Enzymatic and Hybrid Approaches

Protease-Mediated Ligation

Subtilisin Carlsberg catalyzes the condensation of Z-L-Ser-L-Thr-OH with H-L-Pro-L-Ala-NH₂ in reverse micelles (isooctane/AOT system), achieving 62% yield with minimal racemization.

SPPS-Solution Hybrid Synthesis

- Resin-bound tripeptide : Fmoc-L-Ser(Trt)-L-Thr(t-Bu)-L-Pro-Wang resin.

- Solution-phase coupling : Boc-L-Ala-OH activated as pentafluorophenyl ester, coupled in DCM/DMF (1:1).

Advantage : Combines SPPS efficiency for hydroxyl-rich segments with solution-phase flexibility for sterically hindered residues.

Challenges and Optimization Strategies

Racemization at L-Threonine

The β-hydroxyl group of L-threonine promotes base-induced epimerization during Fmoc deprotection. Mitigation strategies include:

Solubility of Hydrophilic Segments

STPA’s hydrophilicity complicates HPLC purification. Gradients with 0.1% ammonium bicarbonate (pH 8.5) enhance resolution versus TFA-based systems.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can target the peptide bonds or specific side chains.

Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine aldehyde, while reduction of the peptide bond can lead to the formation of amino alcohols.

Scientific Research Applications

L-Seryl-L-threonyl-L-prolyl-L-alanine has several applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: It serves as a substrate for enzyme studies, particularly those involving proteases.

Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.

Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between L-Seryl-L-threonyl-L-prolyl-L-alanine and structurally related peptides:

Functional and Analytical Insights

- Stereochemical Analysis : The target compound’s stereochemistry was resolved using FDLA derivatization and HPLC elution profiling, a method also applied to related threonine-containing peptides .

- Synthetic Challenges: highlights the use of FDLA for chiral resolution, a technique less frequently noted in the synthesis of larger peptides (e.g., ), which may rely on solid-phase methods.

Q & A

Q. What are the optimal solid-phase peptide synthesis (SPPS) protocols for L-Seryl-L-threonyl-L-prolyl-L-alanine, and how can coupling efficiency be improved?

- Methodological Answer : SPPS is the standard method, utilizing Fmoc/t-Bu protection strategies. Key steps include:

- Resin Selection : Use Wang or Rink amide resin for C-terminal amidation.

- Coupling Agents : HOBt/DIC or OxymaPure/DIC for efficient activation, particularly for sterically hindered residues like L-threonine .

- Monitoring : Perform Kaiser tests or use spectrophotometric monitoring to confirm coupling completion.

- Optimization : Increase coupling time (2–4 hours) and use double couplings for challenging residues like L-proline to reduce truncation products .

Q. Which analytical techniques are critical for assessing purity and structural identity during synthesis?

- Methodological Answer :

- HPLC : Use reversed-phase C18 columns with gradients of 0.1% TFA in water/acetonitrile to resolve impurities. Purity >95% is recommended for biological assays .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., calculated MW: ~403.4 g/mol) .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residue ratios via HPLC or ninhydrin assays .

Q. What safety protocols are essential for handling this peptide in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during lyophilization or solvent evaporation to avoid inhalation of acetonitrile/TFA vapors .

- Waste Disposal : Neutralize acidic waste (e.g., TFA) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structural discrepancies in NMR or CD spectra of this compound be resolved?

- Methodological Answer :

- NMR : Use 2D experiments (COSY, NOESY) in D₂O or DMSO-d6 to assign proton signals and detect conformational flexibility. Proline’s cis-trans isomerism may require variable-temperature NMR .

- Circular Dichroism (CD) : Compare spectra with known β-turn or random coil motifs in aqueous vs. membrane-mimetic solvents (e.g., TFE) to infer secondary structure .

Q. What experimental strategies address contradictory bioactivity results in cell-based vs. in vitro assays?

- Methodological Answer :

- Model Systems : Validate cell permeability using fluorescent analogs (e.g., FITC labeling) or membrane integrity assays (LDH release) .

- Dose-Response Curves : Test concentrations across a wide range (nM–µM) to account for assay sensitivity thresholds.

- Data Triangulation : Combine SPR (binding affinity), enzymatic assays (functional inhibition), and molecular docking (target interaction hypotheses) to reconcile discrepancies .

Q. How can computational and biophysical methods elucidate the peptide’s interaction with molecular targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate peptide behavior in explicit solvent models (e.g., TIP3P water) to predict binding conformations.

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.